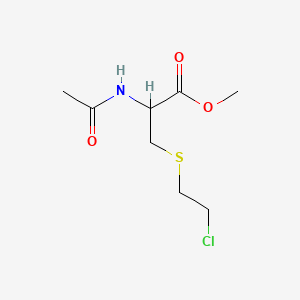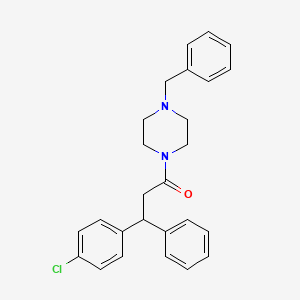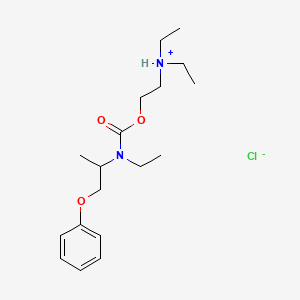
N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride is a chemical compound with the molecular formula C18H31ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxypropan-2-yl group and an azanium chloride moiety .
Vorbereitungsmethoden
The synthesis of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves several steps. One common synthetic route includes the reaction of diethylamine with 1-phenoxypropan-2-yl chloride to form an intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride can be compared with other similar compounds, such as:
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]ammonium bromide: This compound has a similar structure but contains a bromide ion instead of a chloride ion.
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium iodide: This compound contains an iodide ion instead of a chloride ion.
The uniqueness of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride lies in its specific structure and the presence of the chloride ion, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
101491-82-1 |
|---|---|
Molekularformel |
C18H31ClN2O3 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-19(6-2)13-14-22-18(21)20(7-3)16(4)15-23-17-11-9-8-10-12-17;/h8-12,16H,5-7,13-15H2,1-4H3;1H |
InChI-Schlüssel |
VAXNPKBXEGUXRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


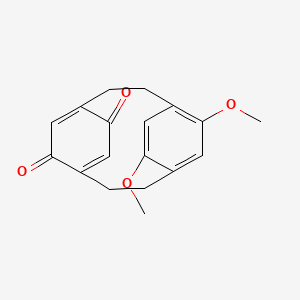
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
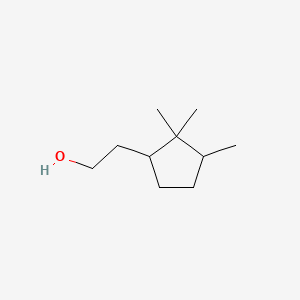
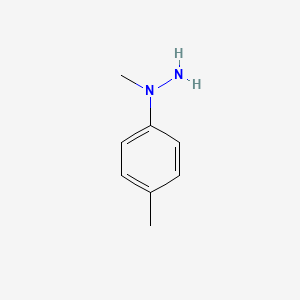
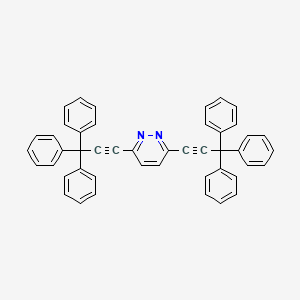

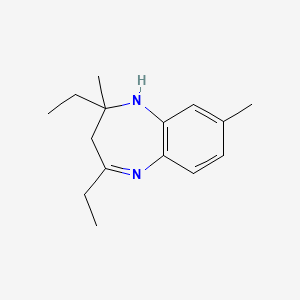
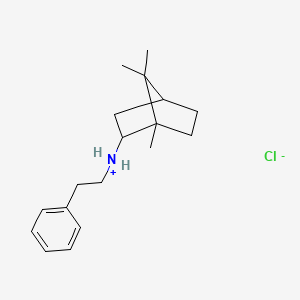
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
